N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-isoleucine
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Overview
Description
2-{2-[2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties . This specific compound is characterized by the presence of a chromen-3-yl moiety, which is a key structural feature contributing to its biological activity.
Preparation Methods
The synthesis of 2-{2-[2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID typically involves multiple steps, starting with the formation of the chromen-3-yl core. One common method is the Pechmann condensation, which involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone, altering the compound’s biological activity.
Reduction: The carbonyl groups can be reduced to alcohols, potentially modifying the compound’s solubility and reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-[2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and pathways.
Medicine: Due to its anti-inflammatory and antimicrobial properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chromen-3-yl moiety can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as 7-hydroxy-4-methylcoumarin and 7-ethoxy-4-methylcoumarin.
Properties
Molecular Formula |
C20H24N2O7 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2R,3S)-2-[[2-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H24N2O7/c1-4-10(2)18(19(26)27)22-17(25)9-21-16(24)8-14-11(3)13-6-5-12(23)7-15(13)29-20(14)28/h5-7,10,18,23H,4,8-9H2,1-3H3,(H,21,24)(H,22,25)(H,26,27)/t10-,18+/m0/s1 |
InChI Key |
IIZWEFCOOOTQDQ-XTZNXHDOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)CNC(=O)CC1=C(C2=C(C=C(C=C2)O)OC1=O)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=C(C=C(C=C2)O)OC1=O)C |
Origin of Product |
United States |
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